molecular formula C16H16N6O3S B2379396 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-08-1

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2379396
CAS No.: 2034381-08-1
M. Wt: 372.4
InChI Key: CLOUYCSKPRQBCQ-UHFFFAOYSA-N
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Description

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound characterized by a combination of pyridazinone, piperidine, thieno, and triazinone structures. Its unique arrangement allows it to interact with various biological targets, making it of great interest in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves a multi-step process:

  • Pyridazinone Synthesis: : Starting with the preparation of 6-oxopyridazin-1(6H)-yl through cyclization reactions involving hydrazines and dicarbonyl compounds.

  • Piperidinyl Acetylation: : Introduction of the piperidine ring by acetylation, which usually requires catalysts like Lewis acids and specific solvents to facilitate the reaction.

  • Thieno Triazinone Formation: : Final assembly of the thieno[3,2-d][1,2,3]triazin-4(3H)-one ring system through cyclization reactions. This step may involve high temperatures and specialized reagents like anhydrides or chlorides.

Industrial Production Methods:

In industrial settings, scale-up of this synthesis involves optimizing the reaction conditions:

  • Continuous Flow Reactors: : Utilized to enhance reaction efficiency and yield.

  • Catalysis: : Employment of metal catalysts or enzymatic methods to ensure specificity and reduce reaction times.

  • Purification: : High-performance liquid chromatography (HPLC) and recrystallization techniques are applied to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : It undergoes oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be performed using agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups.

  • Substitution: : Nucleophilic substitution reactions are common, where reagents like alkyl halides introduce various substituents.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate in acidic or neutral medium.

  • Reduction: : Sodium borohydride in methanol or other alcoholic solvents.

  • Substitution: : Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Conversion of ketones to alcohols.

  • Substitution: : Introduction of alkyl or aryl groups onto the thieno triazinone scaffold.

Scientific Research Applications

Chemistry:

  • Catalysis: : Serves as a ligand in various catalytic systems to facilitate organic transformations.

  • Material Science: : Used in the development of advanced materials with unique electronic properties.

Biology:

  • Enzyme Inhibition: : Acts as a potent inhibitor for specific enzymes, making it valuable in biochemical studies.

  • Protein Binding: : Utilized to study protein-ligand interactions.

Medicine:

  • Drug Development: : Potential therapeutic agent for treating diseases due to its bioactivity.

  • Diagnostics: : Employed in imaging studies to trace biological pathways.

Industry:

  • Agriculture: : Used in the development of agrochemicals for pest control.

  • Pharmaceuticals: : Applied in the formulation of various medicinal compounds.

Mechanism of Action

The compound interacts with molecular targets through:

  • Enzyme Inhibition: : Binds to active sites, preventing substrate access.

  • Receptor Binding: : Modulates receptor activity by binding to specific sites.

  • Pathway Interference: : Alters cellular pathways, influencing biological responses.

Comparison with Similar Compounds

  • 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]thiazol-4(3H)-one: : Similar structure but with a thiazole ring.

  • 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazol-4(3H)-one: : Contains a triazole ring instead of triazinone.

Uniqueness:

  • Specificity: : The combination of pyridazinone, piperidine, thieno, and triazinone units provides a unique binding affinity.

  • Bioactivity: : Exhibits distinct pharmacological properties due to its specific molecular interactions.

  • Stability: : The compound's stability under various conditions makes it suitable for diverse applications.

Properties

IUPAC Name

3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c23-13-2-1-6-17-21(13)10-14(24)20-7-3-11(4-8-20)22-16(25)15-12(18-19-22)5-9-26-15/h1-2,5-6,9,11H,3-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUYCSKPRQBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C(=O)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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